Sodium 3-ethoxy-3-oxoprop-1-en-1-olate
Overview
Description
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is an organic sodium salt with the molecular formula C5H7NaO3. It is commonly used as a precursor in various chemical syntheses, particularly in the preparation of malonic acid and formylacetate . The compound is characterized by its solubility in water, ethanol, acetone, ether, and benzene, and it has a melting point of approximately 150°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate can be synthesized through the reaction of ethyl formate with sodium hydroxide, followed by hydrolysis . The reaction typically involves the following steps:
- Ethyl formate is reacted with sodium hydroxide in an aqueous medium.
- The resulting mixture is then subjected to hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The reaction conditions, such as temperature and concentration of reagents, can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-ethoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is utilized in the production of various chemicals and intermediates for industrial processes.
Mechanism of Action
The mechanism of action of sodium 3-ethoxy-3-oxoprop-1-en-1-olate involves its reactivity as an ester and its ability to undergo hydrolysis and other chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in, such as ester hydrolysis catalyzed by enzymes or chemical reagents.
Comparison with Similar Compounds
- Sodium ethyl 3-oxidoacrylate
- Sodium 3-ethoxy-3-oxoprop-1-en-1-olate
- Sodium ethyl 3-oxopropanoate
Comparison: this compound is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity, making it a valuable precursor in various chemical syntheses .
Properties
IUPAC Name |
sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWVTNYFGKFDGE-BJILWQEISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58986-28-0, 287390-25-4 | |
Record name | Sodium ethyl 3-oxidoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | sodium 3-ethoxy-3-oxoprop-1-en-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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